2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
CAS No.: 117311-84-9
Cat. No.: VC21255630
Molecular Formula: C10H16BNO4
Molecular Weight: 225.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117311-84-9 |
|---|---|
| Molecular Formula | C10H16BNO4 |
| Molecular Weight | 225.05 g/mol |
| IUPAC Name | 2-cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
| Standard InChI | InChI=1S/C10H16BNO4/c1-12-6-9(13)15-11(16-10(14)7-12)8-4-2-3-5-8/h8H,2-7H2,1H3 |
| Standard InChI Key | OMMULMFHZKIOMK-UHFFFAOYSA-N |
| SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2CCCC2 |
| Canonical SMILES | B1(OC(=O)CN(CC(=O)O1)C)C2CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is an organoboron compound belonging to the dioxazaborocane family. This compound is characterized by the following identifiers and structural parameters:
| Parameter | Value |
|---|---|
| CAS Registry Number | 117311-84-9 |
| Molecular Formula | C₁₀H₁₆BNO₄ |
| Molecular Weight | 225.05 g/mol |
| MDL Number | MFCD11215246 |
The compound's structure consists of a boron atom connected to a cyclopentyl group and incorporated into a dioxazaborocane ring system . The heterocyclic core contains nitrogen and oxygen atoms with carbonyl groups at positions 4 and 8, creating a unique spatial arrangement that contributes to its chemical behavior and reactivity.
Structural Framework
The fundamental structure of 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione features:
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A central boron atom bonded to a cyclopentyl group
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An 8-membered heterocyclic ring containing boron, nitrogen, and two oxygen atoms
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Two carbonyl groups positioned at C-4 and C-8 in the ring
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A methyl substituent connected to the nitrogen atom at position 6
This structural arrangement creates a three-dimensional configuration that influences the compound's physical properties and chemical reactivity. The presence of the cyclopentyl group at position 2 distinguishes this compound from other dioxazaborocane derivatives found in chemical databases .
Physical and Chemical Properties
Physical Characteristics
While the search results provide limited information on physical properties, based on structural analysis and comparison with similar dioxazaborocane compounds, 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione likely exhibits the following physical characteristics:
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | White to off-white crystalline powder |
| Solubility | Moderately soluble in organic solvents like dichloromethane and acetonitrile |
| Stability | Relatively stable under normal storage conditions |
The compound is classified as hazardous according to commercial supplier information, suggesting potential reactivity or biological effects that require appropriate handling protocols .
Chemical Reactivity
As a boron-containing heterocycle, this compound is expected to participate in various chemical transformations. The boron-carbon bond and the cyclic structure containing nitrogen and oxygen atoms contribute to its chemical behavior. Based on the structural features, the following reactivity patterns can be anticipated:
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Susceptibility to hydrolysis under basic or acidic conditions
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Potential for transmetalation reactions in cross-coupling chemistry
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Reactivity at the boron center with nucleophiles
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Possible functionalization of the cyclopentyl group
| Specification | Details |
|---|---|
| Supplier | AstaTech Inc. |
| Catalog Number | G64466 1G |
| Package Size | 1 gram |
| Purity | 95% |
| Price | $145.00 (as of April 2025) |
| Country of Origin | China |
| Lead Time | 50 days |
| Hazard Classification | Yes (classified as hazardous) |
This pricing and availability information indicates that the compound is a specialty chemical with relatively high cost per gram, suggesting either complex synthesis requirements or limited production volume .
Regulatory Considerations
Based on its hazardous classification, handling of 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione requires adherence to appropriate safety protocols and regulatory guidelines. The commercial listing notes that "Additional S&H or Hazmat Fees May Apply," indicating special shipping requirements consistent with hazardous materials regulations .
Synthetic Approaches and Preparation Methods
Related Synthetic Procedures
Information on related compounds in the search results provides some insight into potential synthetic methodologies. For instance, search result mentions: "General procedure B A mixture of CuCl (0.05 equiv), KOtBu (0.1 equiv), and Xantphos (0.06 equiv) in anhydrous toluene..." This suggests that copper-catalyzed approaches might be applicable for the synthesis of functionalized boronic acid precursors that could be converted to dioxazaborocane structures .
Structural Analogs and Related Compounds
Dioxazaborocane Family
The search results identify several structural analogs belonging to the same dioxazaborocane family. These compounds share the common dioxazaborocane core but differ in the substituent at position 2:
| Compound | CAS Number | Formula | MW (g/mol) |
|---|---|---|---|
| 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | 1257649-55-0 | C₁₁H₁₁BINO₄ | 358.92 |
| 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane | 65796-77-2 | C₁₁H₁₆BNO₂ | 205.06 |
| 6-Methyl-2-(pyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione | 1257740-56-9 | C₁₀H₁₁BN₂O₄ | 234.02 |
| 2-(4-Chlorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | 1257651-06-1 | C₁₁H₁₁BClNO₄ | 267.47 |
| 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | 1104637-43-5 | C₉H₁₆BNO₄ | 213.04 |
| 6-Methyl-2-(p-tolyl)-1,3,6,2-dioxazaborocane-4,8-dione | 1313758-93-8 | C₁₂H₁₄BNO₄ | 247.05 |
This variety of substituents at position 2 demonstrates the versatility of the dioxazaborocane scaffold and suggests potential for further structural modifications .
Structural Comparison with MIDA Boronates
The compound 6-methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, also known as 4-Tolylboronic acid MIDA ester, represents another member of this compound class. This structural analog contains an aromatic substituent (p-tolyl group) at position 2 instead of the cyclopentyl group present in 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione .
The MIDA boronate structure (N-methyliminodiacetic acid boronate) is a defining feature of these compounds, providing stability to the boron-carbon bond while maintaining reactivity under specific conditions. This structural characteristic makes MIDA boronates valuable building blocks in organic synthesis .
Applications in Synthetic Chemistry
Role in Cross-Coupling Reactions
Based on structural analysis and comparison with similar compounds, 2-Cyclopentyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione likely serves as a protected form of cyclopentylboronic acid. MIDA boronates are known for their stability during various reaction conditions and controlled release of boronic acids in cross-coupling reactions.
The compound may find applications in:
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Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation
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Sequential cross-coupling processes requiring protected boron species
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Building block in the synthesis of complex molecules containing cyclopentyl groups
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